

Standard Operating Procedure for the Synthesis of ^{18}F -FCWAY

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Compound of Interest

Compound Name: Fcway
CAS No.: 223699-45-4
Cat. No.: B12778464

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

^{18}F -**FCWAY** (N-{2-[4-(2-methoxyphenyl)piperazino]}-N-(2-pyridinyl)trans-4-fluorocyclohexanecarboxamide) is a potent and selective serotonin 5-HT_{1A} receptor antagonist used as a radioligand in Positron Emission Tomography (PET) imaging.^{[1][2]} This document provides a detailed standard operating procedure (SOP) for the automated one-step radiosynthesis of ^{18}F -**FCWAY**, including precursor preparation, radiolabeling, purification, and quality control. The described protocol is based on established methods to ensure reliable and high-quality production of ^{18}F -**FCWAY** for pre-clinical and clinical research.^{[1][2]}

Materials and Reagents

Material/Reagent	Supplier	Notes
Mesylate Precursor (7)	Custom synthesis or commercial supplier	Purity is critical; may require purification.[1]
Kryptofix 2.2.2 (K ₂₂₂)	Standard chemical supplier	---
Potassium Carbonate (K ₂ CO ₃)	Standard chemical supplier	Anhydrous
Acetonitrile (ACN)	HPLC grade	---
Methanol (MeOH)	HPLC grade	---
Water	Deionized, sterile	---
Triethylamine	Standard chemical supplier	---
Sodium Dihydrogen Phosphate (NaH ₂ PO ₄)	Standard chemical supplier	---
Disodium Hydrogen Phosphate (Na ₂ HPO ₄)	Standard chemical supplier	---
Strong Anion-Exchange (SAX) Cartridge	Standard supplier	For ¹⁸ F-fluoride trapping.
C18 Sep-Pak Cartridge	Standard supplier	For final product formulation.
Sterile Vials	Standard supplier	For final product collection.
¹⁸ F-Fluoride	Produced from a cyclotron	---

Experimental Protocols

Precursor Purification (if required)

Impurities in the mesylate precursor can significantly affect the radiochemical yield and purity of the final product.[1][3] If the precursor contains impurities, purification by counter-current chromatography is recommended.[3][4]

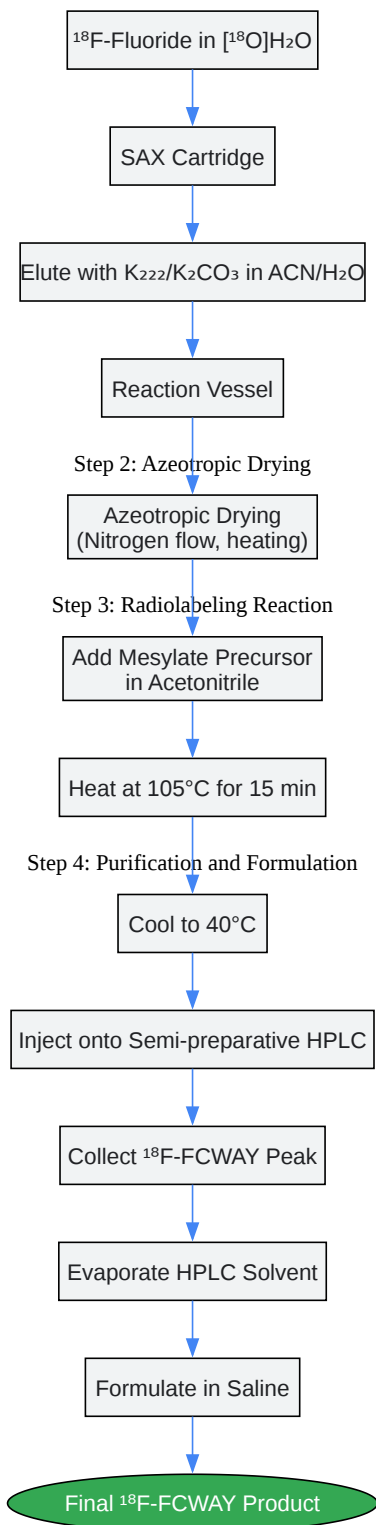
Protocol:

- Prepare a two-phase solvent system of cyclohexane-ethyl acetate-methanol-water (4:5:4:5 v/v/v/v).[3]
- Dissolve the crude precursor in the solvent mixture.
- Perform preparative-scale high-speed counter-current chromatography (HSCCC) using the organic phase as the mobile phase.[3]
- Collect the fraction containing the purified precursor and evaporate the solvent.
- Confirm the purity of the precursor using LC-MS.

Automated ^{18}F -FCWAY Synthesis

This protocol is adapted for a modified Nuclear Interface C-11 Methylation System.[1][2]

Workflow Diagram:

Step 1: ^{18}F -Fluoride Trapping and Elution

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Caption: Automated synthesis workflow for ^{18}F -FCWAY.

Detailed Protocol:

- ¹⁸F-Fluoride Trapping and Elution:
 - Trap the aqueous [¹⁸F]fluoride on a strong anion-exchange (SAX) cartridge.[1][4]
 - Elute the [¹⁸F]fluoride into the reaction vessel with a solution of 8 μmoles of K₂₂₂ and 4 μmoles of K₂CO₃ in a mixture of acetonitrile and water.[1]
- Azeotropic Drying:
 - Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with acetonitrile under a stream of nitrogen.
- Radiolabeling Reaction:
 - Dissolve 3-4 mg of the mesylate precursor in 500 μL of acetonitrile.[1]
 - Add the precursor solution to the dried [¹⁸F]fluoride complex in the reaction vessel.
 - Heat the reaction mixture at 105°C for 15 minutes.[1]
- Purification and Formulation:
 - Cool the reaction vessel to 40°C.[1]
 - Dilute the reaction mixture with 1.5 mL of the HPLC mobile phase.
 - Inject the mixture onto a semi-preparative C18 HPLC column.
 - Elute with a mobile phase of 30/22/48 (v/v/v) Methanol/Acetonitrile/Buffer (20 mM triethylamine/20 mM NaH₂PO₄/10 mM Na₂HPO₄).[1]
 - Collect the radioactive peak corresponding to ¹⁸F-**FCWAY** (retention time is approximately 30 minutes).[1]
 - Remove the HPLC solvent by rotary evaporation or solid-phase extraction using a C18 Sep-Pak cartridge.

- Formulate the final product in sterile saline for injection.

Quantitative Data Summary

Parameter	Value	Reference
Radiochemical Yield (optimized)	28% ± 6%	[1][2]
Radiochemical Yield (before optimization)	18.9% ± 0.3%	[1]
Chemical Purity	> 99%	[1][2]
Specific Activity	3433 ± 1015 mCi/μmol (at EOB)	[1][2]
Total Synthesis Time	~85 minutes	[1]
Precursor Amount	3-4 mg	[1]
Reaction Temperature	105°C	[1]
Reaction Time	15 minutes	[1]

Quality Control

A series of quality control tests must be performed on the final product to ensure its identity, purity, and safety for use.

Quality Control Workflow Diagram:



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Caption: Quality control workflow for ^{18}F -FCWAY.

QC Test Protocols:

Test	Method	Acceptance Criteria
Appearance	Visual inspection against a white and black background	Clear, colorless solution, free of particulate matter
pH	pH meter or pH-indicator strips	4.5 - 7.5
Radionuclidic Identity	Half-life determination using a dose calibrator	105 - 115 minutes
Radiochemical Purity	Analytical HPLC with a radioactivity detector	$\geq 95\%$
Chemical Purity	Analytical HPLC with a UV detector (254 nm)	$\geq 99\%$
Residual Solvents	Gas Chromatography (GC)	Acetonitrile < 410 ppm
Bacterial Endotoxins	Limulus Amebocyte Lysate (LAL) test	< 175 EU/V (V = max. recommended dose in mL)
Sterility	USP <71> Sterility Tests	No growth

Conclusion

This SOP provides a detailed protocol for the automated synthesis and quality control of ^{18}F -FCWAY. Adherence to these procedures is crucial for the consistent production of high-quality radiotracer for PET imaging applications. The optimization of precursor purity and reaction conditions are key factors in achieving high radiochemical yield and chemical purity.[1][2]

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